molecular formula C6H8N2O2S B093081 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 18212-20-9

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B093081
CAS RN: 18212-20-9
M. Wt: 172.21 g/mol
InChI Key: AHPXTXGCMLOXGA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives, which are recognized for their significance in heterocyclic chemistry and medicinal applications. Thiazoles are part of the azaheterocycles family, and their derivatives often exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and its derivatives typically involves cyclization reactions and interactions with various reagents. For instance, one derivative was synthesized by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another derivative was obtained by cyclization of carboethoxyhydrazone under Hurd-Mori reaction conditions . Additionally, a novel compound within this class was designed and synthesized through the cyclization of thioamide with 2-chloroacetoacetate .

Molecular Structure Analysis

The molecular structure and crystallographic behavior of these compounds have been characterized using spectroscopic methods such as FTIR and NMR, as well as X-ray diffraction. Density functional theory (DFT) methods are often employed to optimize the molecular geometry and to investigate the electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) . These theoretical studies are in good agreement with experimental data, confirming the stability and predicted reactivity of the molecules.

Chemical Reactions Analysis

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate derivatives exhibit a variety of reactions with nucleophiles. For example, brominated derivatives react with N-, S-, O-, and P-nucleophiles to form substitution products, while maintaining the stability of the furylthiadiazole fragment . Reactions with bases can lead to ring opening or the formation of thioamides and secondary or tertiary amines . Intramolecular cyclization reactions have also been observed, leading to the formation of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate derivatives are influenced by their molecular structure. The crystallographic analysis reveals that these compounds can crystallize in different systems, such as monoclinic, and exhibit intermolecular interactions like C-H...O hydrogen bonds . The MEP maps and Hirshfeld surface analysis provide insight into the potential sites for reactivity and intermolecular interactions within the crystal . The stability of the thiadiazole ring and the reactivity of the ester group are key features that determine the chemical behavior of these compounds .

Scientific Research Applications

  • Synthesis of Novel Derivatives for Antineoplastic Potential : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate derivatives have been synthesized for potential antineoplastic (anti-cancer) applications. These derivatives include ethyl esters and other complex substances potentially useful in cancer treatment (Looker & Wilson, 1965).

  • Reactions with Bases for Organic Synthesis : This compound reacts with various bases, leading to the formation of different derivatives. These reactions are significant in the context of organic synthesis, providing pathways to synthesize unique chemical structures (Remizov, Pevzner, & Petrov, 2019).

  • Synthesis of Substituted Products : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes reactions to form various substituted products. These reactions are important for creating specialized molecules for further study or applications (Remizov, Pevzner, Petrov, & Ponyaev, 2015).

  • Unexpected Chemical Transformations : Research has shown unusual chemical transformations involving Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, such as dimeric ring enlargement with sulfur addition. These findings contribute to the understanding of chemical behavior under specific conditions (Miyawaki, Suzuki, & Morikawa, 2004).

  • Crystal Structure Analysis : Research has been conducted on the crystal structures of derivatives of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, contributing to the understanding of molecular interactions and stability (Wawrzycka-Gorczyca & Siwek, 2011).

  • Antimicrobial and Fungicidal Activities : Some derivatives of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have been evaluated for antimicrobial and fungicidal activities. This research is crucial in the search for new compounds with potential applications in combating infections and diseases (Chen, Li, & Han, 2000).

  • Organotin Complex Synthesis : Organotin complexes of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized and characterized. These complexes are important for understanding the interactions and potential applications of organotin in chemistry (Wang et al., 2010).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with it are GHS07, and the hazard statements are H315, H319, and H335 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found, research into 1,2,3-thiadiazole derivatives is ongoing due to their diverse biological activities . Further studies could focus on synthesizing novel derivatives and investigating their potential applications.

properties

IUPAC Name

ethyl 4-methylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXTXGCMLOXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374539
Record name Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

CAS RN

18212-20-9
Record name Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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